molecular formula C15H12F2N4O3S B11048343 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-

1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-

Cat. No.: B11048343
M. Wt: 366.3 g/mol
InChI Key: XMSNJKKPQZULDN-UHFFFAOYSA-N
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Description

1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole and thiadiazine ring, makes it a valuable scaffold in drug design and development.

Chemical Reactions Analysis

1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar compounds to 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- include other triazolothiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities . For example:

The uniqueness of 1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]- lies in its specific substituents, which enhance its pharmacological activities and make it a promising candidate for drug development.

Properties

Molecular Formula

C15H12F2N4O3S

Molecular Weight

366.3 g/mol

IUPAC Name

1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C15H12F2N4O3S/c1-8(22)13-12(10-3-5-11(6-4-10)24-14(16)17)21(9(2)23)20-7-18-19-15(20)25-13/h3-7,14H,1-2H3

InChI Key

XMSNJKKPQZULDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C=NN=C2S1)C(=O)C)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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